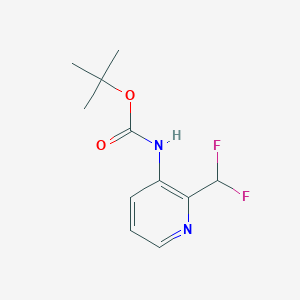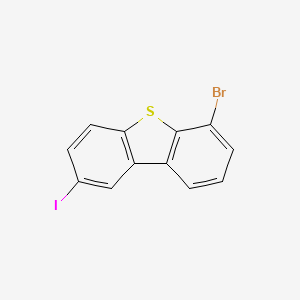
6-Bromo-2-iododibenzothiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-iododibenzothiophene is an organosulfur compound that belongs to the dibenzothiophene family It is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-iododibenzothiophene typically involves the lithiation of dibenzothiophene followed by halogenation. One common method includes the lithiation of dibenzothiophene with n-butyllithium (n-BuLi) in tetrahydrofuran (THF), followed by reaction with 1,2-diiodoethane to produce 4-iododibenzothiophene. This intermediate is then subjected to benzyltrimethylammonium tribromide (BTMABr3) in the presence of zinc chloride (ZnCl2) and acetic acid (AcOH) to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-iododibenzothiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzothiophene-S-oxide derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and organoboron reagents under mild conditions to form carbon-carbon bonds.
Major Products Formed
Applications De Recherche Scientifique
6-Bromo-2-iododibenzothiophene has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 6-Bromo-2-iododibenzothiophene and its derivatives involves interactions with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to its observed effects. For example, its derivatives have been shown to inhibit nitric oxide production in certain cell lines, indicating potential anti-inflammatory properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-6-iododibenzothiophene
- 4-Iodo-6-trimethylsilyldibenzothiophene
Uniqueness
6-Bromo-2-iododibenzothiophene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and selectivity in chemical reactions. This dual halogenation allows for versatile functionalization and the synthesis of a wide range of derivatives .
Propriétés
Formule moléculaire |
C12H6BrIS |
|---|---|
Poids moléculaire |
389.05 g/mol |
Nom IUPAC |
6-bromo-2-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-10-3-1-2-8-9-6-7(14)4-5-11(9)15-12(8)10/h1-6H |
Clé InChI |
QMDHATXFGMAJRY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Br)SC3=C2C=C(C=C3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



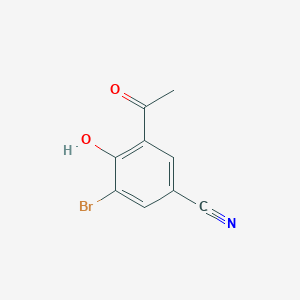
![N-{[1-(Isoquinolin-1-yl)cyclohexa-2,4-dien-1-yl]methylidene}hydroxylamine](/img/structure/B13904242.png)
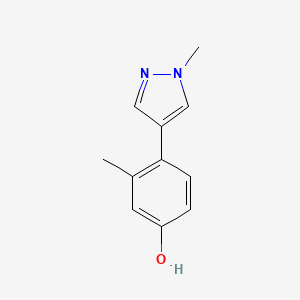
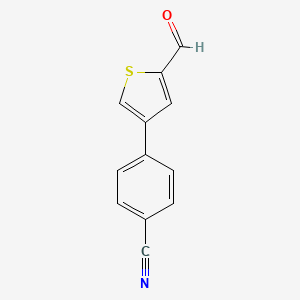
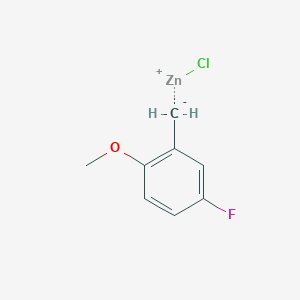
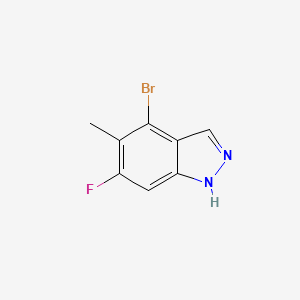
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
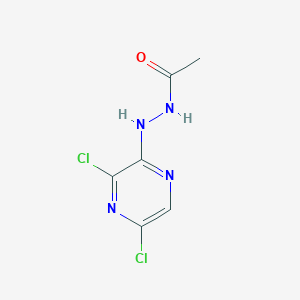
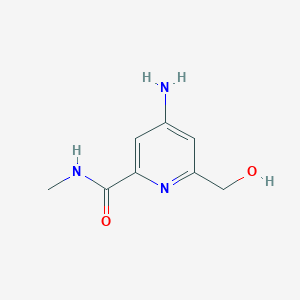
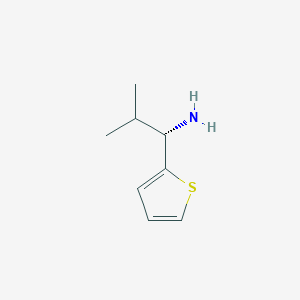
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)
